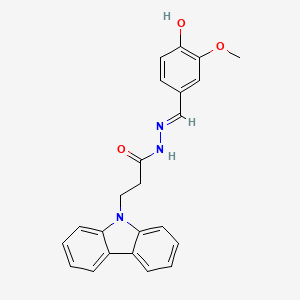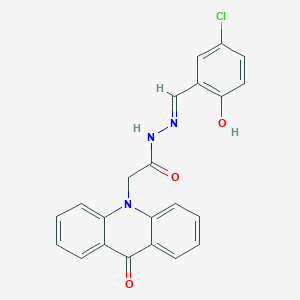
N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide
Übersicht
Beschreibung
N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide, also known as CA-4 or Combretastatin A-4, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent. This compound has been found to have a unique mechanism of action that targets the microtubules within cancer cells, leading to cell death.
Wirkmechanismus
The mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide involves the disruption of microtubules within cancer cells. Microtubules are essential for cell division, and N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide binds to the tubulin protein, which is a component of microtubules. This binding leads to the destabilization of microtubules, which prevents cell division and leads to cell death.
Biochemical and Physiological Effects:
N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and prevent the formation of new blood vessels. In addition, N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide has been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide in lab experiments is its specificity for cancer cells. This compound has been found to be effective against a variety of cancer cell lines, while having minimal effects on normal cells. However, there are also limitations to using N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide in lab experiments. The synthesis of this compound is complex and requires expertise in organic chemistry. In addition, the use of N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide in animal studies may be limited due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for research on N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide. One area of interest is the development of analogs of this compound that may have improved solubility and bioavailability. Another area of research is the combination of N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide with other anti-cancer agents to improve its efficacy. In addition, the use of N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide in combination with radiation therapy or immunotherapy may be beneficial in the treatment of cancer. Finally, further studies are needed to fully understand the mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide and its potential use in the treatment of other diseases.
Conclusion:
In conclusion, N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide, or N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent. This compound has a unique mechanism of action that targets the microtubules within cancer cells, leading to cell death. While there are limitations to using N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide in lab experiments, there are also several future directions for research on this compound, including the development of analogs and the use of N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide in combination with other anti-cancer agents.
Wissenschaftliche Forschungsanwendungen
N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide has been extensively studied for its potential as an anti-cancer agent. It has been found to have a unique mechanism of action that targets the microtubules within cancer cells, leading to cell death. This compound has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N'-(5-chloro-2-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide has been found to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
Eigenschaften
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-15-9-10-20(27)14(11-15)12-24-25-21(28)13-26-18-7-3-1-5-16(18)22(29)17-6-2-4-8-19(17)26/h1-12,27H,13H2,(H,25,28)/b24-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIYVNMTFKLRFF-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=C(C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=C(C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-({4-[(4-chlorobenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3724084.png)

![(2-{[4-(carboxymethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3724094.png)
![[2-({3-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3724100.png)
![[2-({4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3724108.png)
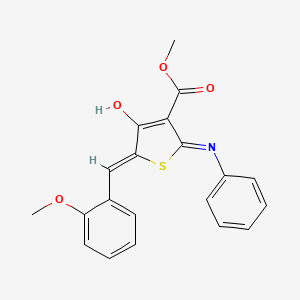
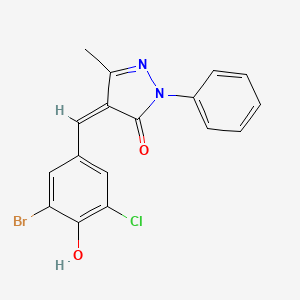
![N-(3,4-dimethylphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B3724133.png)
![3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-carbaldehyde diphenylhydrazone](/img/structure/B3724149.png)
![4-bromo-2-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3724154.png)
![N-(1-{[2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3724160.png)
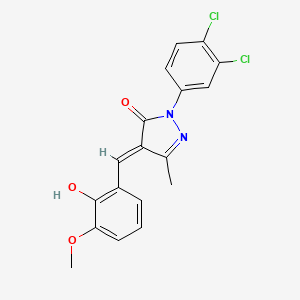
![4-amino-N'-[(2-hydroxy-1-naphthyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B3724188.png)
